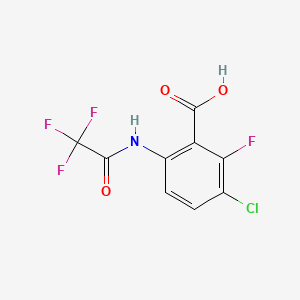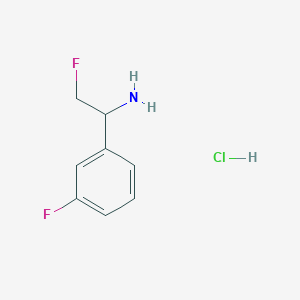
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of ethanamine, where the ethyl group is substituted with fluorine atoms at the 2 and 3 positions of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with a fluorinating agent to introduce the fluorine atom at the 2-position. This intermediate is then subjected to reductive amination with an amine source to form the ethanamine derivative. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-1-(3-fluorophenyl)ethanone or 2-fluoro-1-(3-fluorophenyl)ethanal.
Reduction: Formation of 2-fluoro-1-(3-fluorophenyl)ethanol or 2-fluoro-1-(3-fluorophenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
- 2-(4-fluorophenyl)ethan-1-amine
- 1-(2-fluorophenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(3-fluorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C8H10ClF2N |
|---|---|
分子量 |
193.62 g/mol |
IUPAC名 |
2-fluoro-1-(3-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8H,5,11H2;1H |
InChIキー |
BODXEGILDPHOKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(CF)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


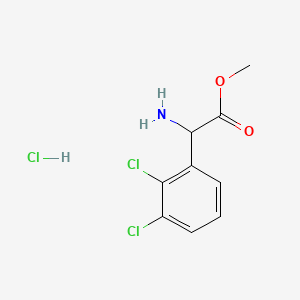

![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
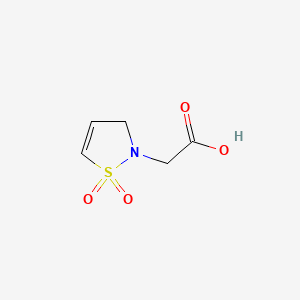
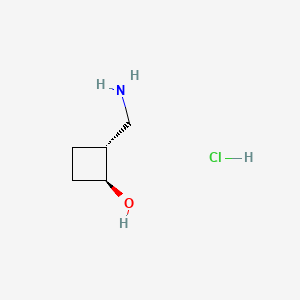
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

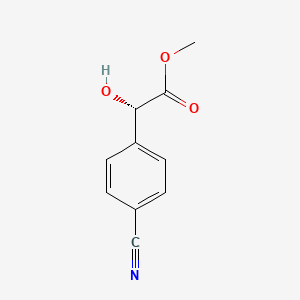
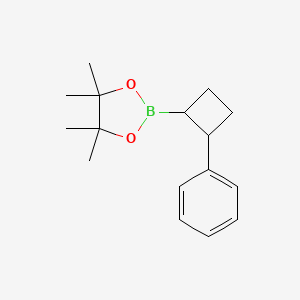
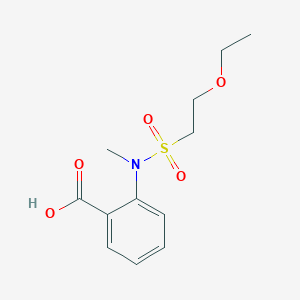
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
